molecular formula C11H9NO3 B1202258 Anibine CAS No. 643-91-4

Anibine

Cat. No. B1202258
CAS RN: 643-91-4
M. Wt: 203.19 g/mol
InChI Key: WOOQLVPKDONBEX-UHFFFAOYSA-N
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Description

Aniline, also known as phenylamine or aminobenzene, is a simple yet significant organic compound used across a myriad of industrial applications . It is an aromatic amine, recognized by its distinctively pungent, fishy smell .


Synthesis Analysis

Aniline is generally derived from benzene, toluene and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of aniline . This method for making anilines is known as the nitration–reduction pathway .


Molecular Structure Analysis

Aniline, also known as aminobenzene or phenylamine, has 6 carbon © atoms, 7 hydrogen (H) atoms, and 1 nitrogen (N) atom in its chemical formula of C6H7N or C6H5NH2 . As an amine, aniline has a lone pair of electrons on the nitrogen atom that can participate in a wide range of chemical reactions, enabling it to serve as a precursor for many valuable compounds .


Chemical Reactions Analysis

Aniline undergoes various chemical reactions. For instance, it reacts with acetonylacetone, and the reaction mechanism was studied using extractive electrospray ionization-tandem mass spectrometry . Aniline also reacts readily with carboxylic acids forming amides .


Physical And Chemical Properties Analysis

Aniline is a musty, fishy-smelling yellowish to brownish, greasy liquid . It has a melting point of -6°C and a boiling temperature of 184°C . Aniline is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . This organic compound tends to darken when exposed to air and light .

Safety And Hazards

Aniline is irritating to the skin, eyes, and respiratory tract . It induces methemoglobinemia, which impairs the delivery of oxygen to tissues . Aniline may also cause the destruction of red blood cells, which manifests as acute or delayed hemolytic anemia . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

properties

IUPAC Name

4-methoxy-6-pyridin-3-ylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-9-5-10(15-11(13)6-9)8-3-2-4-12-7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOQLVPKDONBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290449
Record name Anibine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anibine

CAS RN

643-91-4
Record name 4-Methoxy-6-(3-pyridinyl)-2H-pyran-2-one
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Record name Anibine
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Record name Anibine
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Record name 4-methoxy-6-(pyridin-3-yl)-2H-pyran-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
WB Mors, OR Gottlieb, C Djerassi - Journal of the American …, 1957 - ACS Publications
… named anibine. By variousdegradations, in particular by alkaline cleavage, it was shown that anibine is 4-methoxy-6-(3'-pyridyl)-a-pyrone (IV). A neutral companion substance of anibine…
Number of citations: 75 pubs.acs.org
NS Narasimhan… - The Journal of Organic …, 1983 - ACS Publications
… The latter on thermal cyclization followed by methylation with diazomethane yielded anibine (1). Anibine, an alkaloid from South American rosewood trees, Aniba duekei and Aniba …
Number of citations: 42 pubs.acs.org
DD Dhavale, IS Aidhen, M Shafique - The Journal of Organic …, 1989 - ACS Publications
… Some of these, eg anibine (Id) and its analogues la and lb, show … A recent synthesis of anibine (Id) reported from our … The first synthesis of anibine is due to Ziegler, E.; Nolken, E. …
Number of citations: 18 pubs.acs.org
Y Tominaga, Y Matsuda, G Kobayashi - … and pharmaceutical bulletin, 1984 - jstage.jst.go.jp
SYNTHESIS OF ANIBINE USING KETENE DITHIOACETAL … SYNTHESIS OF ANIBINE USING KETENE DITHIOACETAL … Synthesis of anibine using 3-acetylpyridine and …
Number of citations: 19 www.jstage.jst.go.jp
NB Gonçalves, JC Corrêa Fo, OR GOTTLIEB - Nature, 1958 - nature.com
… ANIBINE, the alkaloid from the wood of the South American rosewood trees (Aniba Duckei Kostermans and Aniba rosaeodora Ducke), has been shown to be 4-methoxy-6-(3' -pyridyl)-~-pyrone1 …
Number of citations: 3 www.nature.com
M Chevalier, F Robert, N Amusant, M Traisnel… - Electrochimica …, 2014 - Elsevier
… These spectroscopic data permit to identify the major alkaloid compound as anibine. We report here for, the first time, the complete 1 H and 13 C chemicals shifts for Anibine. The …
Number of citations: 211 www.sciencedirect.com
G Kobayashi - Chemical and Pharmaceutical Bulletin, 1984 - jlc.jst.go.jp
Synthesis of anibine using 3-acetylpyridine and dimethyl bis (methylthio) methylenemalonate is described. …
Number of citations: 0 jlc.jst.go.jp
AR Pinder - Chemical Reviews, 1964 - ACS Publications
… acid by alkaline hydrolysis of anibine. Decarboxylation of the … anibine. The infrared spectrum of the C9H9NO2 product was … and is also formed by nitric acid oxidation of anibine, sug- …
Number of citations: 15 pubs.acs.org
RHF Manske - The Alkaloids: Chemistry and Physiology, 1960 - Elsevier
… in anibine it must be the site of the lactonic carboxyl in the alkaloid. The elimination of the methoxyl from a possible intermediate is in accordance with the given structure. Anibine is the …
Number of citations: 1 www.sciencedirect.com
DDB Corrêa, OR Gottlieb - Phytochemistry, 1975 - Elsevier
… Chromatographic fractionation of the material contained in the mother liquor, resulting from the crystallization of crude anibine [3], yielded, besides an additional quantity of anibine, two …
Number of citations: 18 www.sciencedirect.com

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